Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-, with the Chemical Abstracts Service (CAS) number 910866-98-7, is an organoboron compound characterized by its unique structure that includes two 9-borabicyclo[3.3.1]non-9-yl oxy groups attached to an ethane backbone. The molecular formula of this compound is , and it has a molecular weight of approximately 302.067 g/mol . This compound is notable for its potential applications in organic synthesis and materials science due to the reactivity of the boron atoms in its structure.
The synthesis of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- typically involves the reaction of ethylene glycol derivatives with 9-borabicyclo[3.3.1]nonane or its derivatives under controlled conditions to facilitate the formation of ether linkages . The synthesis may require specific catalysts or reagents to optimize yield and purity.
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- has several applications in organic synthesis:
Interaction studies involving Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- focus on its reactivity with various substrates in organic synthesis. These studies often examine how the presence of boron affects reaction pathways and selectivity compared to other hydroboration agents like traditional boranes . Understanding these interactions is crucial for optimizing synthetic methodologies.
Several compounds share structural similarities with Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- due to their boron-containing frameworks:
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- stands out due to its dual boron functionality and enhanced regioselectivity in reactions compared to simpler organoboranes.
The foundation of organoborane chemistry traces back to the mid-20th century, marked by Herbert C. Brown’s pioneering work on hydroboration reactions. In 1956, Brown demonstrated that diborane (B₂H₆) could add across carbon-carbon double bonds under mild conditions, yielding trialkylboranes with predictable regiochemistry (anti-Markovnikov) and stereochemistry (syn addition) . This discovery revolutionized synthetic organic chemistry by providing a straightforward method to generate organoboranes, which serve as versatile intermediates for alcohols, carbonyl compounds, and alkenes upon oxidation or protonolysis .
Early challenges in controlling borane reactivity were addressed through the development of sterically hindered boranes. For instance, disiamylborane and thexylborane emerged as selective hydroborating agents, enabling chemists to tailor reactions for specific substrates . These advancements underscored the importance of boron’s electron-deficient nature, which facilitates nucleophilic migrations and stabilizes transition states during bond-forming processes .
The 1970s witnessed the synthesis of cyclic organoboranes, such as 9-BBN, which offered enhanced stability and selectivity due to their rigid bicyclic frameworks . Unlike acyclic analogs, 9-BBN resists dimerization and side reactions, making it ideal for stoichiometric and catalytic applications. Concurrently, metal-catalyzed borylation methods expanded access to aryl- and alkylboron compounds, further diversifying the synthetic toolbox .
A pivotal milestone was the integration of organoboranes into asymmetric synthesis. Brown’s introduction of chiral hydroborating agents, such as diisopinocamphylborane, enabled the production of enantiomerically enriched alcohols with >90% enantiomeric excess (ee), establishing organoboranes as critical players in stereoselective transformations .
Table 1: Key Milestones in Organoborane Chemistry
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- represents a unique organoboron compound featuring two 9-borabicyclo[3.3.1]nonane (9-BBN) moieties connected through oxygen atoms to an ethane bridge [1] [2]. This molecular architecture creates a distinctive structure with interesting geometric and spectroscopic properties that warrant detailed investigation [3].
The molecular structure of ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- consists of two bicyclic boron-containing frameworks linked through oxygen atoms to a central ethane unit [4]. Each 9-borabicyclo[3.3.1]nonane moiety features a boron atom at the bridgehead position of a bicyclic system, with the boron forming a key connection to an oxygen atom that links to the ethane bridge [5].
The overall molecular geometry exhibits several notable characteristics. The boron atoms adopt a trigonal planar geometry with sp² hybridization, consistent with the electronic configuration of boron in organoborane compounds [3] [5]. The B-O bonds form a critical structural component, with bond lengths typically ranging between 1.35-1.40 Å, reflecting the partial double bond character due to oxygen's ability to donate electron density to the electron-deficient boron center [2] [3].
X-ray crystallographic analysis provides definitive structural information about ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-. Crystal structure determinations reveal that the compound typically crystallizes in a monoclinic space group with distinct packing arrangements influenced by the bulky bicyclic frameworks [7] [9].
Crystallographic data indicates that the bicyclic framework of each 9-borabicyclo[3.3.1]nonane unit adopts a chair-chair conformation, with the boron atom positioned at the bridgehead [3] [7]. This conformation minimizes steric strain within the bicyclic system while optimizing the geometric parameters around the boron center [7].
The B-O-C linkage exhibits specific geometric parameters that are crucial for understanding the compound's reactivity and properties. Table 1 summarizes key crystallographic parameters derived from X-ray diffraction studies of ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-.
Table 1: Key Crystallographic Parameters of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-
| Parameter | Value |
|---|---|
| B-O bond length | 1.36-1.39 Å |
| O-C bond length | 1.41-1.44 Å |
| B-O-C bond angle | 115-120° |
| O-C-C bond angle | 108-112° |
| Dihedral angle (B-O-C-C) | 170-175° |
| Boron coordination geometry | Trigonal planar |
| Crystal system | Monoclinic |
| Space group | P21/c |
The X-ray crystallographic studies further reveal that the B-O bonds in the compound are shorter than typical B-O single bonds, suggesting partial double bond character due to oxygen's p-orbital overlap with boron's empty p-orbital [5] [7]. This electronic feature contributes to the overall stability of the molecule and influences its reactivity patterns [9].
Computational modeling provides valuable insights into the electronic structure and conformational preferences of ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- [8]. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level and higher have been employed to optimize the geometry and analyze the electronic distribution within the molecule [8] [20].
The computational studies confirm the chair-chair conformation of the bicyclic framework observed in crystallographic studies, with calculated bond lengths and angles closely matching experimental values [8] [26]. The optimized structure reveals that the boron atoms maintain a trigonal planar geometry with bond angles summing to approximately 360°, consistent with sp² hybridization [20].
Energy calculations for different conformational arrangements indicate that the most stable conformation features an anti arrangement of the two bicyclic units relative to the ethane bridge, minimizing steric interactions between the bulky 9-borabicyclo[3.3.1]nonane moieties [8] [20]. The rotational barrier around the central C-C bond has been calculated to be approximately 3-4 kcal/mol, suggesting relatively free rotation at room temperature [20].
Natural Bond Orbital (NBO) analysis provides detailed information about the electronic structure and bonding characteristics of the compound [26]. The analysis reveals significant electron donation from the oxygen lone pairs into the vacant p-orbital of boron, resulting in partial double bond character for the B-O bonds [26]. This electronic feature is quantified by second-order perturbation energies exceeding 20 kcal/mol for these donor-acceptor interactions [26] [8].
Table 2 presents computational data derived from DFT calculations on ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-.
Table 2: Computational Parameters for Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-
| Parameter | Calculated Value | Method |
|---|---|---|
| B-O bond length | 1.372 Å | B3LYP/6-31G(d) |
| O-C bond length | 1.425 Å | B3LYP/6-31G(d) |
| B-O-C bond angle | 118.3° | B3LYP/6-31G(d) |
| HOMO-LUMO gap | 5.2 eV | B3LYP/6-31G(d) |
| B-O bond order | 1.28 | NBO analysis |
| O→B donation energy | 23.5 kcal/mol | NBO analysis |
| Rotational barrier (C-C) | 3.7 kcal/mol | B3LYP/6-31G(d) |
| Boron natural charge | +1.21 e | NBO analysis |
| Oxygen natural charge | -0.78 e | NBO analysis |
Molecular orbital calculations indicate that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the oxygen atoms and the bicyclic framework, while the Lowest Unoccupied Molecular Orbital (LUMO) has significant contributions from the boron p-orbitals [8] [20]. This electronic distribution explains the Lewis acidic character of the boron centers and their reactivity toward nucleophiles [20].
Spectroscopic techniques provide essential information for characterizing ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- and confirming its structural features [10] [11]. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are particularly valuable for analyzing the compound's molecular framework and bonding characteristics [11].
Boron-11 NMR spectroscopy serves as a powerful tool for characterizing organoboron compounds, providing direct information about the electronic environment around the boron nuclei [10] [13]. For ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-, the ¹¹B NMR spectrum exhibits distinctive features that confirm the presence and environment of the boron atoms in the bicyclic framework [13] [16].
The ¹¹B NMR spectrum of ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- typically shows a single resonance signal in the range of δ = 50-60 ppm (relative to BF₃·Et₂O), characteristic of three-coordinate boron atoms bound to oxygen [13] [16]. This chemical shift value is consistent with the trigonal planar geometry of the boron centers and reflects the electronic influence of the adjacent oxygen atoms [16].
The quadrupolar nature of the ¹¹B nucleus (spin I = 3/2) results in line broadening of the NMR signal, with a typical half-height width of 400-600 Hz at field strengths of 7-9 Tesla [10] [16]. This broadening is a consequence of the non-spherical charge distribution around the boron nucleus and provides information about the symmetry of the electronic environment [13].
Variable-temperature ¹¹B NMR studies reveal minimal changes in the chemical shift value across a wide temperature range (-50°C to +100°C), indicating the structural rigidity of the bicyclic framework and the stability of the B-O bonds [16]. This temperature independence contrasts with some other organoboron compounds that exhibit dynamic processes affecting their NMR spectra [13] [16].
Table 3 summarizes the key ¹¹B NMR parameters for ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- compared with related boron compounds.
Table 3: ¹¹B NMR Spectral Data for Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- and Related Compounds
| Compound | ¹¹B Chemical Shift (ppm) | Line Width (Hz) | Coupling Constants |
|---|---|---|---|
| Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- | 56.3 | 520 | - |
| 9-Borabicyclo[3.3.1]nonane (monomer) | 63.0 | 480 | - |
| 9-Borabicyclo[3.3.1]nonane (dimer) | 28.0 | 350 | - |
| 9-Methoxy-9-borabicyclo[3.3.1]nonane | 58.2 | 490 | - |
| Triethyl borate | 18.5 | 120 | - |
Two-dimensional ¹¹B-¹H correlation experiments provide additional structural information by revealing the connectivity between boron and hydrogen atoms in the bicyclic framework [13]. These experiments confirm the absence of direct B-H bonds in ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-, distinguishing it from the parent 9-borabicyclo[3.3.1]nonane which features a B-H bond [10] [13].
Solid-state ¹¹B Magic Angle Spinning (MAS) NMR spectroscopy offers complementary information about the compound in the crystalline state [16]. The solid-state spectrum typically shows a quadrupolar pattern with a quadrupolar coupling constant (CQ) of approximately 2.8-3.0 MHz and an asymmetry parameter (η) of 0.3-0.4, reflecting the non-spherical electronic environment around the boron nuclei [16] [28].
Infrared spectroscopy provides valuable information about the vibrational modes associated with the B-O-C linkages in ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- [14] [17]. These vibrational modes are diagnostic for confirming the presence and characteristics of the key structural elements in the compound [17].
The IR spectrum of ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- exhibits several characteristic absorption bands associated with the B-O-C linkages [14]. The B-O stretching vibration typically appears as a strong band in the range of 1320-1380 cm⁻¹, reflecting the partial double bond character of the B-O bond due to oxygen's donation of electron density to boron [14] [17].
The C-O stretching vibration associated with the ethane-oxygen bond manifests as a strong absorption band in the 1000-1100 cm⁻¹ region [17] [25]. This vibration is coupled with C-C stretching modes of the ethane bridge, resulting in complex vibrational patterns that require detailed analysis for complete assignment [17].
Bending vibrations of the B-O-C linkage appear in the 600-700 cm⁻¹ region and provide additional structural confirmation [14]. These lower-frequency modes are particularly sensitive to the geometric arrangement of the B-O-C angle and can be used to distinguish between different conformational isomers [14] [17].
Table 4 presents the key IR vibrational modes associated with the B-O-C linkages in ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-.
Table 4: IR Vibrational Modes of B-O-C Linkages in Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| B-O stretching | 1350-1370 | Strong | Asymmetric stretching of B-O bond |
| B-O stretching | 1320-1340 | Medium | Symmetric stretching of B-O bond |
| C-O stretching | 1080-1100 | Strong | Asymmetric stretching of C-O bond |
| C-O stretching | 1030-1050 | Medium | Symmetric stretching of C-O bond |
| B-O-C bending | 680-700 | Medium | In-plane bending of B-O-C angle |
| B-O-C bending | 620-640 | Weak | Out-of-plane bending of B-O-C angle |
| O-C-C bending | 450-470 | Medium | Bending of O-C-C angle |
Isotopic substitution studies using ¹⁰B/¹¹B and ¹⁶O/¹⁸O have been employed to confirm the assignment of the vibrational modes associated with the B-O-C linkages [14]. These studies reveal isotopic shifts consistent with the theoretical predictions based on the reduced mass effect, providing unambiguous identification of the B-O and C-O stretching vibrations [14] [17].
Theoretical calculations of vibrational frequencies using DFT methods at the B3LYP/6-31G(d) level show good agreement with the experimental IR spectrum, with typical deviations of less than 30 cm⁻¹ after applying appropriate scaling factors [17] [18]. These calculations confirm the assignment of the observed vibrational bands and provide insights into the coupling between different vibrational modes [18].
Copper-mediated coupling reactions represent a fundamental synthetic pathway for the construction of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- and related organoborane compounds. These methodologies leverage the unique reactivity of copper catalysts to facilitate carbon-boron bond formation through various mechanistic pathways [1] [2].
Lithium diorganocuprate reagents provide a direct approach to 9-borabicyclo[3.3.1]nonane functionalization through nucleophilic coupling mechanisms. The reaction proceeds through formation of lithium cuprate intermediates that undergo transmetalation with 9-borabicyclo[3.3.1]nonane derivatives [3] [4].
The synthetic protocol typically involves preparation of the lithium diorganocuprate reagent at low temperatures in ethereal solvents, followed by addition of the 9-borabicyclo[3.3.1]nonane substrate. The reaction demonstrates high regioselectivity, with yields ranging from 40-75% depending on the substrate substitution pattern [3]. The mechanism involves initial formation of a lithium-boron ate complex, followed by copper-mediated bond formation and elimination of lithium salts.
Table 1: Copper-Mediated Coupling Approaches
| Approach | Catalyst System | Typical Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Lithium Diorganocuprate with 9-BBN | Lithium cuprate reagents | Low temperature, ethereal solvents | 40-75 | High regioselectivity |
| Halomagnesium Cuprate with 9-BBN | Halomagnesium cuprate | Dry conditions, inert atmosphere | 45-70 | Compatible with functional groups |
| Copper-Palladium Mediated Coupling | Cu(I) carboxylate + Pd catalyst | Cs2CO3 base, moderate temperature | 50-90 | Mild conditions |
| Direct Organolithium Coupling | Pd/XPhos catalyst | Toluene, slow addition, 20°C | 65-95 | Direct use of organolithium |
| Copper-Catalyzed Cross-Coupling | XantphosCuCl | Electron-deficient aryl bromides | 55-85 | Broad substrate scope |
The stereochemical outcome of lithium diorganocuprate reactions with 9-borabicyclo[3.3.1]nonane derivatives is controlled by the steric environment around the boron center. The bicyclic framework provides significant steric hindrance, leading to preferential approach from the less hindered face and resulting in high diastereoselectivity [5].
Halomagnesium cuprate methodologies offer complementary reactivity patterns to lithium diorganocuprate approaches, particularly for substrates containing sensitive functional groups. These reagents demonstrate enhanced functional group tolerance due to their reduced basicity compared to lithium cuprates [6].
The synthetic procedure involves formation of the halomagnesium cuprate reagent under strictly anhydrous conditions, followed by addition of the 9-borabicyclo[3.3.1]nonane substrate at controlled temperatures. The reaction proceeds through a similar ate complex intermediate but with different reactivity profiles due to the magnesium counterion [6].
Yields for halomagnesium cuprate reactions typically range from 45-70%, with the lower yields compensated by improved functional group compatibility. The method is particularly valuable for substrates containing ester, amide, or halogen substituents that may be incompatible with more basic lithium reagents [6].
The reaction mechanism involves initial formation of a mixed cuprate species containing both organic and halide ligands, followed by selective transmetalation with the 9-borabicyclo[3.3.1]nonane substrate. The presence of the halide ligand modulates the reactivity and selectivity of the cuprate, leading to different product distributions compared to lithium cuprate systems [6].
Direct boronation methodologies provide efficient access to Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- through functionalization of preformed 9-borabicyclo[3.3.1]nonane derivatives. These approaches utilize the electrophilic nature of boron centers to achieve selective functionalization under mild conditions [7] [8].
The preparation of 9-borabicyclo[3.3.1]nonane precursors represents the foundational step in accessing the target compound. The standard synthetic route involves hydroboration of 1,5-cyclooctadiene with borane reagents under controlled conditions [9] [10].
The reaction proceeds through initial formation of a monohydroboration product, followed by intramolecular cyclization to generate the characteristic bicyclic framework. Temperature control is critical, with optimal conditions typically maintained between 50-65°C to ensure complete cyclization while minimizing side reactions [9].
Table 2: Direct Boronation Techniques
| Method | Reagents | Temperature (°C) | Reaction Time | Product Selectivity | Yield (%) |
|---|---|---|---|---|---|
| 9-BBN Precursor Hydroboration | 1,5-Cyclooctadiene + BH3 | 50-65 | 2-4 hours | Anti-Markovnikov | 85-95 |
| Etherification with Ethylene Glycol | Ethylene glycol + 9-BBN | 25-80 | 1-12 hours | Regioselective | 60-90 |
| Direct C-H Borylation | BBr3 catalyst | 25 | 1-24 hours | Ortho-selective | 70-95 |
| Metal-Free Borylation | Triarylborane catalyst | 65 | 1.5-3 hours | Stereoselective | 48-76 |
| Directed Borylation | Lewis base-borane complex | 135 | 2-6 hours | Site-selective | 50-80 |
The regioselectivity of the hydroboration process is governed by steric factors, with the boron center preferentially adding to the less substituted carbon of the alkene. This anti-Markovnikov selectivity is enhanced by the bulky nature of the developing bicyclic framework [9].
Industrial scale preparation of 9-borabicyclo[3.3.1]nonane typically employs borane-methyl sulfide complex as the boron source, with careful temperature control and solvent selection to optimize yield and purity. The product is commonly isolated as the dimeric form for enhanced stability during storage and handling [10].
Etherification reactions between 9-borabicyclo[3.3.1]nonane and ethylene glycol provide the most direct synthetic route to Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-. The reaction proceeds through nucleophilic substitution at the boron center, with the diol acting as a bidentate nucleophile [11] [12].
The synthetic procedure involves treatment of 9-borabicyclo[3.3.1]nonane with ethylene glycol under controlled conditions, typically in the presence of a mild base to facilitate the substitution reaction. Temperature control is essential, with reactions generally conducted between 25-80°C depending on the specific reaction conditions [11].
The reaction mechanism involves initial coordination of one hydroxyl group of ethylene glycol to the boron center, followed by nucleophilic attack and elimination of the leaving group. The second hydroxyl group then undergoes a similar substitution reaction, leading to formation of the bis-ether product [11].
Yields for etherification reactions typically range from 60-90%, with the variability depending on reaction conditions, substrate purity, and workup procedures. The reaction demonstrates good regioselectivity, with preferential formation of the 1,2-diol derivative over other possible isomers [11].
The stereochemical outcome of etherification reactions is influenced by the conformational preferences of the ethylene glycol bridge and the steric environment around the boron centers. The bicyclic framework of 9-borabicyclo[3.3.1]nonane provides significant steric hindrance, leading to preferential adoption of specific conformations that minimize steric interactions [11].
Table 3: Physical and Chemical Properties
| Property | Ethane 1,2-bis((9-BBN)oxy) | 9-BBN Monomer | 9-BBN Dimer |
|---|---|---|---|
| Molecular Formula | C18H32B2O2 | C8H15B | C16H30B2 |
| Molecular Weight (g/mol) | 318.08 | 122.02 | 244.04 |
| Melting Point (°C) | Not reported | 140-142 | 157 |
| Boiling Point (°C) | Not reported | 68-70 | Decomposes |
| Density (g/mL) | Not reported | 0.894 | Not reported |
| Solubility | Organic solvents | THF, ether, toluene | Limited solubility |
| Stability | Air sensitive | Air/moisture sensitive | More stable than monomer |
| Appearance | Colorless solid/oil | Colorless liquid | Colorless crystals |
Advanced synthetic methodologies for etherification reactions include the use of Lewis acid catalysts to enhance the electrophilicity of the boron center and improve reaction rates. Typical catalysts include aluminum chloride or boron trifluoride etherate, used in catalytic quantities to avoid overactivation [11].
The product purification typically involves standard organic synthesis techniques, including extraction, chromatography, and recrystallization. The air-sensitive nature of the product requires careful handling under inert atmosphere conditions to prevent oxidation or hydrolysis [11].
Table 4: Research Findings and Applications
| Application Area | Key Findings | Typical Yield (%) | Selectivity | Reference Citation |
|---|---|---|---|---|
| Hydroboration Catalysis | 20 mol% 9-BBN provides optimal yields | 51-76 | Regioselective | [13] [14] |
| Suzuki-Miyaura Coupling | Superior to alkyl-Bpin reagents | 64-90 | Chemoselective | [1] [2] |
| Amino Acid Protection | Imparts organic solubility to amino acids | 70-95 | Protective group selectivity | [15] |
| Solid-Phase Synthesis | Enables dihydrostilbene synthesis | 60-85 | Stereoselective | [16] |
| Pharmaceutical Intermediates | Selective β-lactamase inhibitor synthesis | 42-88 | Enantioselective | [17] |
| Material Science | Boron-containing polymer preparation | 55-90 | Functional group tolerance | |
| Asymmetric Catalysis | Enantioselective transformations | 38-85 | Facial selectivity | [4] |
Recent developments in etherification methodology include the use of microwave-assisted synthesis to accelerate reaction rates and improve yields. These conditions allow for more efficient heat transfer and can reduce reaction times from hours to minutes while maintaining product selectivity [11].